![molecular formula C17H13F6NO B4174200 N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropanamide](/img/structure/B4174200.png)

N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropanamide

説明

BTCP is a white crystalline powder that belongs to the class of aromatic amides. It was first synthesized in 1974 by researchers at the University of Michigan, and since then, it has been studied for its potential therapeutic and research applications. BTCP is a non-narcotic compound that does not produce any significant side effects, making it a promising candidate for various research studies.

科学的研究の応用

Antimicrobial and Antituberculosis Activity

N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropanamide and its derivatives have shown promising results as antimicrobial agents. In particular, studies indicate submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates and comparable activity with rifampicin against M. tuberculosis (Bąk et al., 2020).

Gene Expression Inhibition

Research on the pyrimidine portion of this compound has shown its potential in inhibiting NF-kappaB and AP-1 gene expression, which are critical transcription factors in various physiological processes. This inhibition could enhance its potential oral bioavailability, highlighting its significance in pharmaceutical research (Palanki et al., 2000).

Chiral Intermediate in Synthesis

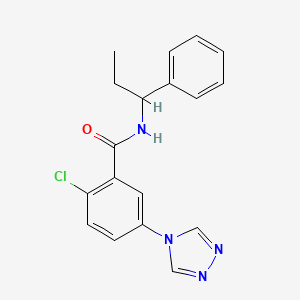

The compound serves as a key chiral intermediate in the synthesis of aprepitant, a medication used in chemotherapy-induced nausea and vomiting. Efficient synthetic processes have been developed for this compound, demonstrating its pivotal role in pharmaceutical manufacturing (Ouyang et al., 2013).

Organocatalysis Applications

In organocatalysis, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a derivative of the main compound, plays a significant role. It activates substrates and stabilizes developing charges, making it an extensively used catalyst in organic transformations (Zhang et al., 2014).

Polymer Chemistry

In the field of polymer chemistry, derivatives of this compound have been used in synthesizing novel polyimides. These polyimides display unique properties like high thermal stability and low birefringence, making them suitable for various industrial applications (Jeong et al., 2001).

Gas Sorption and Membrane Technology

The compound is also utilized in membrane technology, particularly in gas sorption applications. Its derivatives have been used in synthesizing membranes with specific gas permeability properties, beneficial in gas separation technologies (Tlenkopatchev et al., 2005).

Biomedical Research

This compound's derivatives have shown potential in biomedicalresearch, particularly in the development of antimicrobial agents. For instance, a series of cinnamamides were synthesized, showing significant activity against gram-positive bacteria and mycobacterial strains. These compounds demonstrated efficacy comparable to clinically used drugs like ampicillin and rifampicin, with some derivatives exhibiting submicromolar activity against Staphylococcus aureus and MRSA (Strharsky et al., 2022).

Electronic and Memory Device Applications

In electronic applications, novel polyimides synthesized from this compound have been used in memory devices. These polyimides exhibit properties such as high glass-transition temperatures, good thermal stability, and effective adhesion properties, making them suitable for use in electronic components (Myung et al., 2005).

Organocatalyst Design

The compound's derivatives, especially in the form of thiourea, play a significant role in organocatalysis. These derivatives are critical in stabilizing oxyanions and activating substrates in organic chemistry, impacting catalyst design and development (Lippert et al., 2012).

Polymer Science

In polymer science, the compound is used in the synthesis of new polynorbornene dicarboximide with fluorine pendant groups. These polymers display enhanced gas permeability and diffusion coefficients, attributed to lower chain packing due to the CF3 groups, underscoring their potential in gas separation technologies (Vargas et al., 2007).

特性

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F6NO/c18-16(19,20)12-8-13(17(21,22)23)10-14(9-12)24-15(25)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMKHWURWMQUBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylpropanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-cyclopentyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4174118.png)

amine hydrochloride](/img/structure/B4174130.png)

amine hydrochloride](/img/structure/B4174138.png)

![ethyl 4-{[2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoyl]amino}benzoate](/img/structure/B4174150.png)

![benzyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4174154.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4174161.png)

![ethyl 2-{4-[(2,2-dimethylpropanoyl)amino]-3-methylphenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4174181.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4174192.png)

![N-(3,5-dimethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4174203.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4174210.png)

![N-cyclohexyl-2-[(2-methoxyethyl)amino]-N-methyl-5-nitrobenzamide](/img/structure/B4174213.png)

![4-chloro-N-[2-(4-chlorophenyl)-2-oxoethyl]-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzamide](/img/structure/B4174216.png)